molecular formula C14H18F3NO B5484140 {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride

{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride

Cat. No. B5484140
M. Wt: 273.29 g/mol
InChI Key: CKQCZUCYLFZOAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride, also known as TFMPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride binds to the α7 nAChR and activates it, leading to the opening of ion channels and the influx of calcium ions into the cell. This results in the activation of downstream signaling pathways, which ultimately lead to the physiological effects of {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride.
Biochemical and Physiological Effects
{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and regulating neurotransmitter release. It has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride has several advantages for lab experiments, including its high selectivity for the α7 nAChR, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, such as its short half-life and the need for specialized equipment and expertise to synthesize and handle the compound.

Future Directions

There are several potential future directions for research on {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride. One area of interest is the development of {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride analogs with improved pharmacological properties, such as longer half-life or higher potency. Another area is the investigation of the role of α7 nAChRs in other physiological processes, such as pain and inflammation. Additionally, {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride could be used as a tool to study the effects of α7 nAChR activation in other neurological disorders, such as Parkinson's disease and multiple sclerosis.
Conclusion
In conclusion, {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride is a promising compound with potential applications in scientific research, particularly in the field of neuroscience. Its selective activation of the α7 nAChR and its neuroprotective effects make it an attractive tool for studying neurological disorders and developing new treatments. Further research is needed to fully understand the potential of {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride and its analogs in scientific research.

Synthesis Methods

{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride can be synthesized using a multistep process that involves the reaction of 2-(trifluoromethyl)benzaldehyde with piperidine and subsequent reduction of the resulting imine with sodium borohydride. The final product is obtained as a hydrochloride salt.

Scientific Research Applications

{4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to act as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR), which is involved in various physiological processes, including learning and memory, attention, and inflammation. {4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol hydrochloride has also been used as a tool to study the role of nAChRs in neurological disorders, such as Alzheimer's disease and schizophrenia.

properties

IUPAC Name

[4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO/c15-14(16,17)12-4-2-1-3-11(12)9-13(10-19)5-7-18-8-6-13/h1-4,18-19H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQCZUCYLFZOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=CC=C2C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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